molecular formula C13H14O2 B13685461 2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- CAS No. 267901-30-4

2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)-

Cat. No.: B13685461
CAS No.: 267901-30-4
M. Wt: 202.25 g/mol
InChI Key: XYQHPCQMXRPNPG-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in natural products. This particular compound is characterized by the presence of a 6-(1,1-dimethylethyl) group, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. This reaction is followed by cyclization to form the benzopyran structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 6-(1,1-dimethylethyl) group in 2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other benzopyran derivatives .

Properties

CAS No.

267901-30-4

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

6-tert-butylchromen-2-one

InChI

InChI=1S/C13H14O2/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(14)15-11/h4-8H,1-3H3

InChI Key

XYQHPCQMXRPNPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=O)C=C2

Origin of Product

United States

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